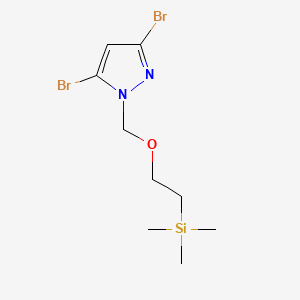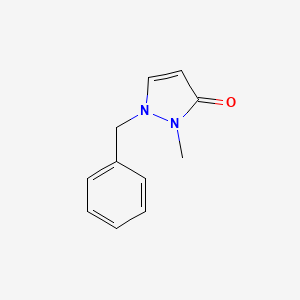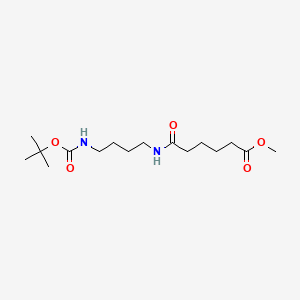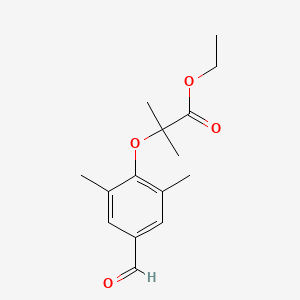
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
Übersicht
Beschreibung
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
- Study: The compound diethyl 4•8-dimethy•-2•3;6•7-dibenz•-9-•xabicyc••[3.3.•]n•na-2•6-diene-4•8-dicarb•xy•ate, derived from ethyl 2-formyl-2-phenylpropionate, was analyzed for its crystal structure. It exhibits a unique conformation influenced by an epoxy bridge and diene moieties, indicating potential for complex molecular architecture (Chen et al., 1978).
2. Photochromism in Pyrazole Derivatives
- Study: Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrated photochromism, changing color upon light irradiation. This suggests potential applications in materials science and photonics (Yokoyama et al., 2004).
3. Synthesis of Complex Organic Compounds
- Study: A research focused on synthesizing complex organic molecules, including ethyl 2-(2,4-dimethylphenoxy)acetate, for studying antibiotic effects and lipoxygenase activity. This illustrates its versatility in synthetic chemistry and pharmacology (Rasool et al., 2016).
4. Chemical Transformations and Polymerization
- Study: Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate, a related compound, was used in radical polymerizations, highlighting its role in advanced material synthesis and polymer chemistry (Colombani et al., 1996).
5. Synthesis of Anti-HIV Compounds
- Study: Derivatives of ethyl 2-(3,5-dimethylphenoxy)ethyl were synthesized and demonstrated anti-HIV-1 activity. This indicates its potential in medicinal chemistry for developing antiviral agents (Novikov et al., 2004).
6. Development of Novel Anti-inflammatory Agents
- Study: Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was synthesized and characterized for potential anti-inflammatory and antidyslipidemic properties, demonstrating its application in drug development (Navarrete-Vázquez et al., 2011).
7. Anti-juvenile Hormone Agent
- Study: Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound structurally related to ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate, showed potential as an anti-juvenile hormone agent, indicating its use in entomology and pest control (Ishiguro et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTQDIKNBLWVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

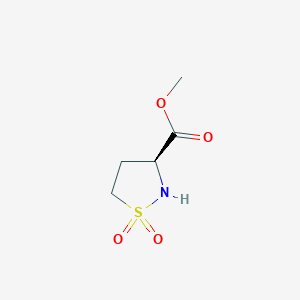
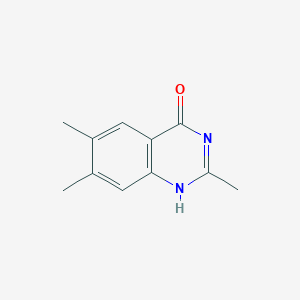
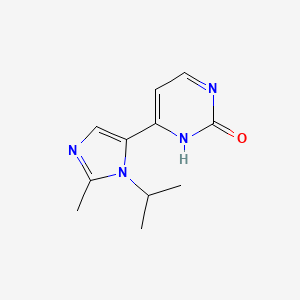
![2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol](/img/structure/B8266596.png)
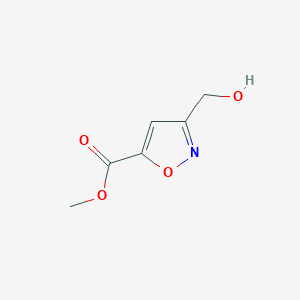

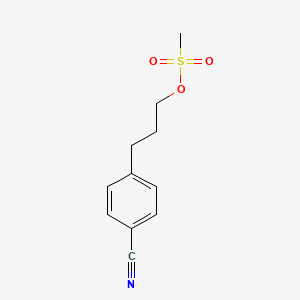
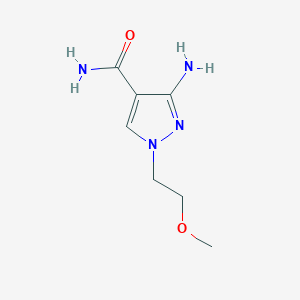
![6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8266627.png)
